1,1-Dicyclopropylethylene
Overview
Description
1,1-Dicyclopropylethylene is a cyclic hydrocarbon with the molecular formula C8H12. It features two cyclopropyl groups attached to a carbon-carbon double bond. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry .
Preparation Methods
1,1-Dicyclopropylethylene can be synthesized through the dehydration of methyldicyclopropylcarbinol. This process involves heating the carbinol in the presence of catalytic amounts of concentrated sulfuric acid or p-toluene-sulfonic acid. The dehydration reaction can also be carried out using carboxyl cation-exchange resins like Amberlite IRC-50, which helps in the removal of water formed during the reaction .
Chemical Reactions Analysis
1,1-Dicyclopropylethylene undergoes various types of chemical reactions, including:
Carbene Reactions: It reacts with dichlorocarbene and carbethoxycarbene, demonstrating high nucleophilicity of its double bond.
Cycloaddition Reactions: It participates in cycloaddition reactions with electrophiles, forming products like β-lactams and acrylamides.
Carbon Monoxide Insertion: When reacted with pentacarbonyliron, it undergoes a novel carbon monoxide insertion coupled with double cyclopropane ring-opening.
Common reagents used in these reactions include ethyl diazoacetate, dichlorocarbene, and pentacarbonyliron. Major products formed include 2,2-dicyclopropylcyclopropane-carboxylic acid and dichlorocyclopropane .
Scientific Research Applications
1,1-Dicyclopropylethylene has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules through cycloaddition reactions.
Material Science: Its unique structure makes it a candidate for studying the properties of cyclic hydrocarbons and their derivatives.
Pharmaceutical Research: The compound’s reactivity with various reagents makes it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Dicyclopropylethylene involves its high nucleophilicity and ability to participate in cycloaddition and carbene reactions. The molecular targets include electrophiles and carbenes, which react with the double bond of the compound to form various products .
Comparison with Similar Compounds
1,1-Dicyclopropylethylene can be compared with other similar compounds such as:
Vinylcyclopropane: Both compounds feature cyclopropyl groups, but this compound has two cyclopropyl groups attached to a double bond, making it more reactive in certain reactions.
Methylenecyclopropane: This compound also features a cyclopropyl group attached to a double bond, but its reactivity differs due to the presence of a methylene group instead of a second cyclopropyl group.
The uniqueness of this compound lies in its ability to undergo a wide range of reactions, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
1-cyclopropylethenylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSODBXHNSSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231624 | |
Record name | 1,1'-Vinylidenebiscyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-93-5 | |
Record name | 1,1′-Ethenylidenebis[cyclopropane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Vinylidenebiscyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Vinylidenebiscyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-vinylidenebiscyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-VINYLIDENEBISCYCLOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV4P2RB2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 1,1-dicyclopropylethylene and how does it influence its reactivity?
A1: this compound features two cyclopropyl rings attached to the same carbon of an ethylene moiety. This structure makes it a particularly interesting subject for studying ring-opening reactions and rearrangements. The cyclopropyl group is known for its ability to stabilize adjacent carbocations due to the ring strain and the overlap of its bent bonds with the empty p-orbital of the cationic center []. This stabilization influences the reactivity of this compound in reactions involving carbocation intermediates, favoring pathways that involve the formation of such intermediates.
Q2: Can this compound undergo thermal rearrangements? What products are formed?
A3: Yes, this compound undergoes a unimolecular isomerization reaction at elevated temperatures to yield 1-cyclopropylcyclopentene []. This reaction proceeds through a first-order homogeneous process and is independent of pressure. Interestingly, 1-cyclopropylcyclopentene itself undergoes a subsequent first-order unimolecular rearrangement to form bicyclo[3,3,0]oct-1-ene under the same conditions. These consecutive unimolecular processes make this system valuable for studying reaction kinetics and mechanisms.
Q3: How does this compound react with pentacarbonyliron? What is the significance of this reaction?
A4: The reaction of this compound with pentacarbonyliron leads to interesting ring-opening and coordination chemistry [, ]. Initially, 2-cyclopropylpenta-1,3-dienetricarbonyliron is formed, involving the opening of one cyclopropyl ring and coordination of the resulting diene to the iron center. Prolonged reaction times lead to the formation of 3-(1'-propenyl)-cyclohex-2-enonetricarbonyliron, a product resulting from the opening of the second cyclopropyl ring coupled with a carbon monoxide insertion. This reaction highlights the versatility of this compound as a substrate for organometallic transformations.
Q4: How can this compound be used to study carbene reactions?
A5: this compound has been investigated as a probe for understanding the mechanisms of carbene additions [, , ]. For instance, its reaction with fluorenylidene leads to both a cycloadduct and a rearranged adduct, the ratio of which changes dramatically depending on reaction conditions. This system provides insights into the spin state of the carbene intermediate and its influence on the reaction pathway.
Q5: Does this compound participate in photochemical reactions?
A6: Yes, this compound participates in photochemical reactions, particularly in the Paterno-Büchi reaction with aldehydes []. This reaction leads to the formation of oxetane rings, highlighting the potential of this compound as a building block for heterocyclic compounds through photochemical pathways. Another example is the photo-induced reaction with 2-bromo-3-methoxy-1,4-naphthoquinone, which yields 2-(2,2-dicyclopropylethenyl)-3-methoxy-1,4-naphthoquinone as the major product [, ]. This reaction suggests an ionic pathway and demonstrates the potential for photochemical modification of this compound.
Q6: Are there any catalytic applications of this compound?
A7: While not directly used as a catalyst, this compound serves as a useful substrate in reactions catalyzed by transition metal complexes. For instance, bis(1,5-cyclooctadiene)nickel-tributylphosphine catalyzes the vinylcyclopropane-cyclopentene rearrangement of specifically substituted 1,1-dicyclopropylethylenes []. This reaction highlights the potential of using transition metal catalysts to control the ring-opening and rearrangement processes of this unique molecule.
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